molecular formula C10H7N5 B2571870 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile CAS No. 35546-42-0

4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile

Cat. No. B2571870
CAS RN: 35546-42-0
M. Wt: 197.201
InChI Key: UUWAPZBXKSBICU-NSIKDUERSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole derivatives, involves the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio . The structures of these synthesized compounds were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of similar compounds was established by various spectral and physicochemical techniques . Spectroscopic data confirmed the tridentate nature of ligands which coordinate to the metal via deprotonated oxygen, azomethine nitrogen, and thiol sulfur .

Scientific Research Applications

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives, including 4H-1,2,4-triazole compounds, play a significant role in the development of new drugs due to their diverse biological activities. The preparation and evaluation of these compounds have been a focus area, given their potential uses against various diseases and pathogens. Triazoles have demonstrated anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The ongoing research aims to develop more efficient synthesis methods that align with green chemistry principles, emphasizing the importance of finding new therapeutic agents for emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).

Heterocyclic Compounds and Triazine Scaffolds

Triazine derivatives, closely related to triazoles, have shown a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and antimalarial effects. The triazine nucleus is considered a valuable core moiety for the development of future drugs, highlighting the versatility and pharmacological potential of triazole and triazine-based compounds (Verma et al., 2019).

Corrosion Inhibition

Triazole derivatives, such as tolyltriazole, have been effectively used as corrosion inhibitors for copper and brass in various corrosive environments. This application underscores the importance of triazoles not just in medicinal chemistry but also in industrial and engineering applications, where their chemical properties are utilized to protect metals from corrosion (Walker, 1976).

Agricultural and Industrial Applications

The derivatives of 1,2,4-triazole have found extensive use in agriculture and industry, serving as precursors for the synthesis of plant protection products, high-energy materials, dyes, and anti-corrosion additives. This broad range of applications highlights the triazoles' role beyond pharmaceuticals, contributing to developments in agriculture, materials science, and industrial chemistry (Nazarov et al., 2021).

Future Directions

The future directions for research on “4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile” and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent molecules .

properties

IUPAC Name

4-[(Z)-1,2,4-triazol-4-yliminomethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c11-5-9-1-3-10(4-2-9)6-14-15-7-12-13-8-15/h1-4,6-8H/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWAPZBXKSBICU-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\N2C=NN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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